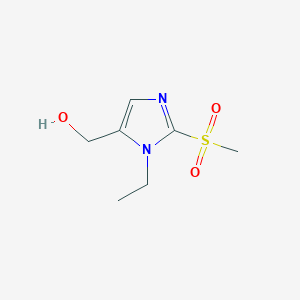

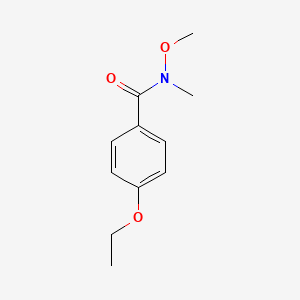

N,4-Dimethoxy-N-methyl-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,4-Dimethoxy-N-methyl-3-nitrobenzamide (DMMNB) is an organic compound belonging to the class of nitrobenzamides. It is a white crystalline solid that is insoluble in water, but is soluble in ethanol and other organic solvents. DMMNB has been used in a variety of scientific research applications, such as enzyme inhibition, drug screening, and protein-protein interactions. It has also been used as a starting material in the synthesis of other compounds. In

Scientific Research Applications

Photosensitive Protecting Groups

- Photosensitive protecting groups, such as 2-nitrobenzyl and 3-nitrophenyl derivatives, play a crucial role in synthetic chemistry by allowing the selective exposure and deprotection of functional groups in complex molecules under light irradiation. These groups show promise for future developments in chemical synthesis and photopharmacology (Amit, Zehavi, & Patchornik, 1974).

Nitroso Compounds in Food and Environment

- Nitroso compounds, including nitrosamines and nitroso derivatives found in contaminated foods and environmental samples, have been studied for their carcinogenic potential. The formation and occurrence of these compounds in various matrices highlight the importance of understanding nitroaromatics' environmental impact and health risks (Li, Ji, & Cheng, 1986).

Nitrosamines and Water Technology

- Nitrosamines, particularly N-nitrosodimethylamine (NDMA), are critical contaminants in water technology, with their formation as disinfection by-products posing significant health dangers. Research on their occurrence, formation mechanisms, and removal methods is vital for improving water quality and safety (Nawrocki & Andrzejewski, 2011).

Antioxidant Activity Studies

- The study of antioxidants, including those structurally related to N,4-Dimethoxy-N-methyl-3-nitrobenzamide, is crucial in various scientific domains. Understanding the mechanisms, applicability, and effects of antioxidants can inform their use in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Catalytic Oxidation of Lignins

- The catalytic oxidation processes of lignins into valuable aromatic aldehydes, such as vanillin and syringaldehyde, underscore the importance of nitroaromatics in developing sustainable chemical processes. These studies are crucial for advancing biomass conversion technologies and producing value-added chemicals from renewable resources (Tarabanko & Tarabanko, 2017).

Environmental Pollution and Carcinogenic Potential

- Research on compounds like 3-nitrobenzanthrone, which shares structural similarities with nitroaromatic compounds, highlights the carcinogenic potential of certain environmental pollutants found in diesel exhaust and urban air pollution. This underscores the critical need for studies focused on understanding the environmental behavior and health impacts of nitroaromatic compounds (Arlt, 2005).

properties

IUPAC Name |

N,4-dimethoxy-N-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-11(17-3)10(13)7-4-5-9(16-2)8(6-7)12(14)15/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWMVTSQULHJRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,4-dimethoxy-N-methyl-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

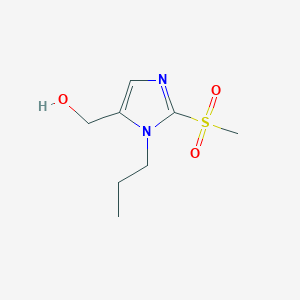

![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)

![{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340053.png)

![[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340069.png)

![[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340070.png)

![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)

![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340093.png)

![[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340106.png)

![[2-Methanesulfonyl-1-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340112.png)